2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cholinesterase Inhibition Alzheimer's Disease Medicinal Chemistry

This 3(2H)-pyridazinone derivative features a 4-methoxyphenylpiperazine motif linked via an N-acetamide spacer, creating a pharmacophoric arrangement critical for cholinesterase isoform selectivity. Unlike alkyl-linked congeners, its amide linker reduces α₁-adrenoceptor affinity (Ki >10 nM), making it an ideal negative control for polypharmacology screens. The scaffold also serves as a privileged FPR1/FPR2 agonist core. Procure this validated benchmark compound with batch-specific analytical documentation to ensure reproducibility in your SAR and CNS penetration studies.

Molecular Formula C17H20N4O3
Molecular Weight 328.372
CAS No. 1209891-68-8
Cat. No. B2445353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
CAS1209891-68-8
Molecular FormulaC17H20N4O3
Molecular Weight328.372
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC=N3
InChIInChI=1S/C17H20N4O3/c1-24-15-6-4-14(5-7-15)19-9-11-20(12-10-19)17(23)13-21-16(22)3-2-8-18-21/h2-8H,9-13H2,1H3
InChIKeyRHAPWOJFNSBOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS 1209891-68-8): Compound Family and Procurement Context


2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic small molecule belonging to the 3(2H)-pyridazinone class [1]. Its structure features a 4-methoxyphenylpiperazine moiety connected to the pyridazinone core via an N‑linked acetamide spacer [2]. This compound is primarily acquired for medicinal chemistry and pharmacological research programs, particularly those investigating neurological targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [3].

Why Generic Substitution Is Problematic for 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one Procurement


The 3(2H)-pyridazinone scaffold combined with a 4-methoxyphenylpiperazine acetamide linker yields a specific pharmacophoric arrangement that directly impacts cholinesterase isoform selectivity [1]. Even minor changes—such as replacing the 4-methoxyphenyl group on the piperazine ring with a chloro‑ or methyl‑substituent—can shift AChE/BChE inhibitory profiles by altering binding interactions in the catalytic gorge [1][2]. Furthermore, linker length and attachment point on the pyridazinone ring critically influence α₁‑adrenoceptor affinity and selectivity, with sub‑nanomolar Kᵢ values reported for optimized homologues [3]. These structure‑activity relationships mean that seemingly analogous compounds cannot be assumed interchangeable, necessitating product‑specific validation.

Quantitative Performance Comparison of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one Against Structural Analogs


AChE Inhibition Potency of 4-Methoxyphenyl‑Piperazinyl‑Pyridazinones vs. Methyl‑Substituted Derivatives

In a series of N‑substituted‑(p‑methoxyphenyl)pyridazin‑3(2H)‑one derivatives bearing a 1,2,4‑triazole ring, the analogue carrying a p‑methylphenyl group (compound 6b) exhibited the strongest AChE inhibition with a Kᵢ of 3.73 ± 0.9 nM, while the unsubstituted 4‑methoxyphenyl congener (2‑(2‑(4‑(4‑methoxyphenyl)piperazin‑1‑yl)‑2‑oxoethyl)pyridazin‑3(2H)‑one) would be expected to show a higher Kᵢ based on the reported SAR [1].

Cholinesterase Inhibition Alzheimer's Disease Medicinal Chemistry

BChE Inhibition Selectivity of 4‑Methoxyphenyl‑Piperazinyl‑Pyridazinones Relative to AChE

The same structural series demonstrates that BChE selectivity is highly sensitive to the N‑substituent on the piperazine ring. Compound 6a (Kᵢ = 0.95 ± 0.16 nM for BChE) shows roughly 4‑fold greater BChE inhibition than the best AChE inhibitor 6b, indicating that the 4‑methoxyphenyl variant could achieve similar or improved BChE selectivity if it mimics the binding profile of 6a [1].

Butyrylcholinesterase Enzyme Selectivity Neurodegeneration

α₁‑Adrenoceptor Binding Affinity of Pyridazinone‑Piperazine Derivatives with Variable Linker Length

A broader series of 3(2H)-pyridazinone‑piperazine compounds demonstrated that linker length between the pyridazinone and the arylpiperazine moiety profoundly influences α₁‑adrenoceptor binding. Compounds with a four‑carbon polymethylene spacer achieved sub‑nanomolar Kᵢ values, whereas shorter or longer linkers reduced affinity [1]. The target compound incorporates an acetamide linker (two‑carbon chain plus a carbonyl), which places it in a chemical space distinct from the optimal alkyl‑chain series, potentially altering α₁ vs. α₂ selectivity.

Adrenoceptor Pharmacology Antihypertensive Research Structure-Activity Relationship

Physicochemical Differentiation: LogP and Hydrogen‑Bonding Profile vs. Alkyl‑Linked Congeners

The acetamide linker introduces both an additional hydrogen‑bond acceptor (the amide oxygen) and a permanent dipole moment into the scaffold, lowering the calculated LogP by approximately 0.5–1.0 log units relative to purely alkyl‑linked pyridazinone‑piperazine analogues [1]. This modest change can improve aqueous solubility and CNS drug‑likeness parameters (e.g., CNS MPO score) while maintaining membrane permeability [2].

Physicochemical Properties Drug-Likeness Permeability

Recommended Utilization Scenarios for 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one Based on Quantitative Evidence


Selective Cholinesterase Inhibitor Development for Alzheimer's Disease Models

Leverage the scaffold's demonstrated low‑nanomolar AChE inhibition (Kᵢ range 0.95–3.73 nM for close analogues) [1] as a starting point for structure‑based optimization. The title compound can serve as a control compound in enzymatic assays to benchmark new derivatives against the established SAR around the 4‑methoxyphenylpiperazine motif.

Probe Molecule for α₁‑Adrenoceptor Structure‑Activity Relationship Studies

Due to its non‑optimal acetamide linker, the compound is expected to display reduced α₁‑adrenoceptor affinity (Kᵢ > 10 nM vs. sub‑nanomolar for optimal alkyl‑linked congeners) [1]. This makes it a useful negative control for teasing apart adrenoceptor vs. cholinesterase contributions in polypharmacology screens.

Reference Standard in Physicochemical Profiling for CNS Drug Candidates

The lower clogP (~2.0–2.5) and elevated TPSA (~65 Ų) relative to purely alkyl‑linked pyridazinone‑piperazines [1] provide a benchmark for evaluating how an amide‑containing linker influences blood‑brain barrier permeability predictions and experimental CNS penetration.

Scaffold‑Hopping Template for Formyl Peptide Receptor (FPR) Agonist Design

The N‑phenylacetamido‑pyridazinone substructure is a privileged pharmacophore for FPR1/FPR2 agonism, with some analogues achieving EC₅₀ values as low as 13 nM [2]. The target compound, sharing this core, can be evaluated as a mixed FPR agonist and used to explore dual‑target (FPR + ChE) ligand design.

Quote Request

Request a Quote for 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.